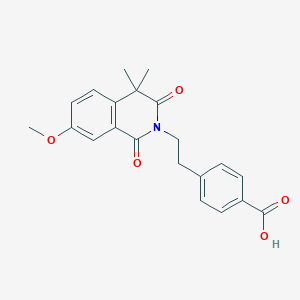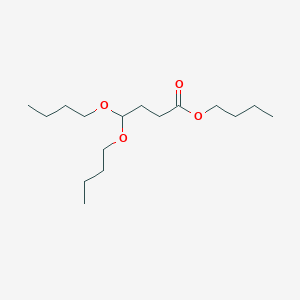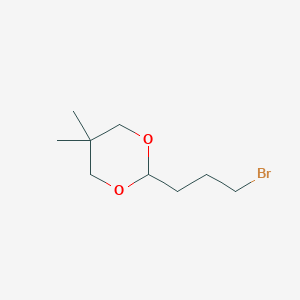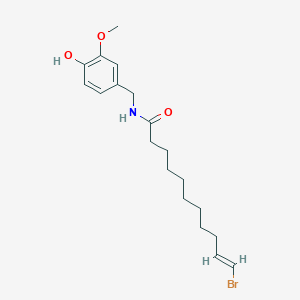
11-Bromo-N-vanillyl-10-undecenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Bromo-N-vanillyl-10-undecenamide (BCTC) is a synthetic compound that belongs to the family of vanilloid receptor antagonists. It was first synthesized in 2002 by researchers at the University of Nottingham, United Kingdom. BCTC has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer.
Mecanismo De Acción
11-Bromo-N-vanillyl-10-undecenamide acts as a vanilloid receptor antagonist. Vanilloid receptors are ion channels that are activated by various stimuli, including heat, capsaicin, and acid. Activation of vanilloid receptors leads to the release of neurotransmitters that transmit pain signals to the brain. 11-Bromo-N-vanillyl-10-undecenamide blocks the activation of vanilloid receptors, thereby reducing pain and inflammation.
Efectos Bioquímicos Y Fisiológicos
11-Bromo-N-vanillyl-10-undecenamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. 11-Bromo-N-vanillyl-10-undecenamide has no significant adverse effects on the cardiovascular system, liver, or kidney function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
11-Bromo-N-vanillyl-10-undecenamide is a potent and selective vanilloid receptor antagonist. It has a high affinity for vanilloid receptors and can be used at low concentrations. 11-Bromo-N-vanillyl-10-undecenamide is stable in solution and can be easily stored and transported. The main limitation of 11-Bromo-N-vanillyl-10-undecenamide is its poor solubility in water, which can affect its bioavailability.
Direcciones Futuras
11-Bromo-N-vanillyl-10-undecenamide has shown promising results in preclinical studies for its potential therapeutic applications in pain, inflammation, and cancer. Further studies are needed to determine the optimal dosage and administration route of 11-Bromo-N-vanillyl-10-undecenamide for its potential clinical use. 11-Bromo-N-vanillyl-10-undecenamide can also be used as a tool compound to study the role of vanilloid receptors in various physiological and pathological processes. Future research should focus on developing more potent and selective vanilloid receptor antagonists with improved solubility and bioavailability.
Conclusion
11-Bromo-N-vanillyl-10-undecenamide is a synthetic compound that acts as a vanilloid receptor antagonist. It has been extensively studied for its potential therapeutic applications in pain, inflammation, and cancer. 11-Bromo-N-vanillyl-10-undecenamide has shown promising results in preclinical studies and can be used as a tool compound to study the role of vanilloid receptors in various physiological and pathological processes. Further research is needed to determine the optimal dosage and administration route of 11-Bromo-N-vanillyl-10-undecenamide for its potential clinical use.
Métodos De Síntesis
11-Bromo-N-vanillyl-10-undecenamide can be synthesized by reacting 11-bromo-1-undecene with vanillin in the presence of a catalyst. The reaction yields 11-Bromo-N-vanillyl-10-undecenamide in high purity and yield. The synthesis of 11-Bromo-N-vanillyl-10-undecenamide is a straightforward process and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
11-Bromo-N-vanillyl-10-undecenamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. 11-Bromo-N-vanillyl-10-undecenamide has also been studied for its potential anticancer effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
102613-03-6 |
|---|---|
Nombre del producto |
11-Bromo-N-vanillyl-10-undecenamide |
Fórmula molecular |
C19H28BrNO3 |
Peso molecular |
398.3 g/mol |
Nombre IUPAC |
(E)-11-bromo-N-[(4-hydroxy-3-methoxyphenyl)methyl]undec-10-enamide |
InChI |
InChI=1S/C19H28BrNO3/c1-24-18-14-16(11-12-17(18)22)15-21-19(23)10-8-6-4-2-3-5-7-9-13-20/h9,11-14,22H,2-8,10,15H2,1H3,(H,21,23)/b13-9+ |
Clave InChI |
XMODDDKIFUQQLF-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)CNC(=O)CCCCCCCC/C=C/Br)O |
SMILES |
COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC=CBr)O |
SMILES canónico |
COC1=C(C=CC(=C1)CNC(=O)CCCCCCCCC=CBr)O |
Sinónimos |
11-BROMO-N-VANILLYL-10-UNDECENAMIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



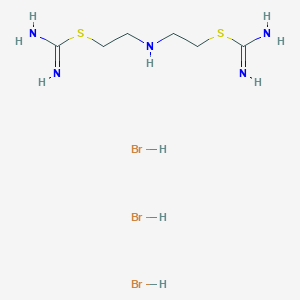
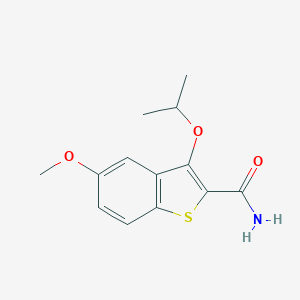
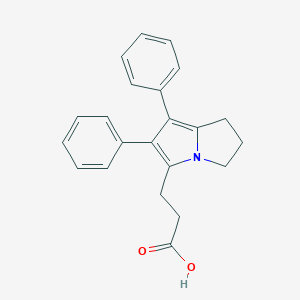
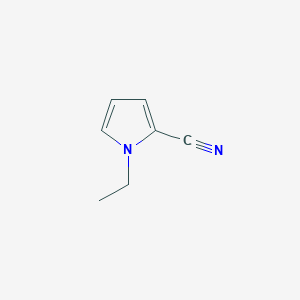
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
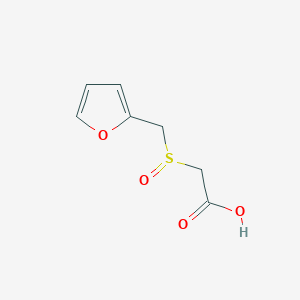
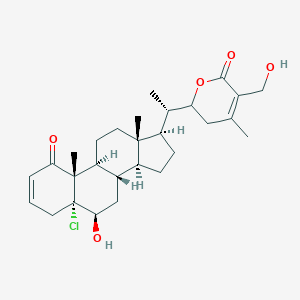
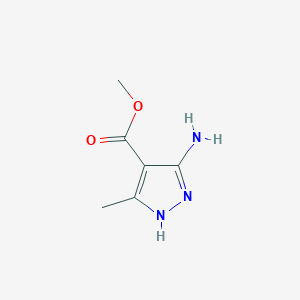
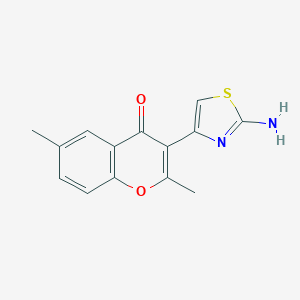
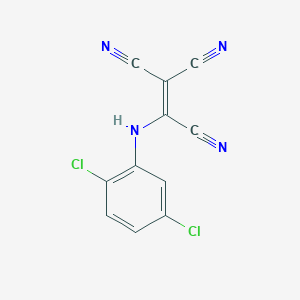
![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)
